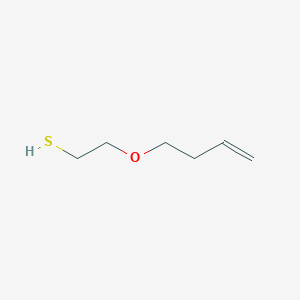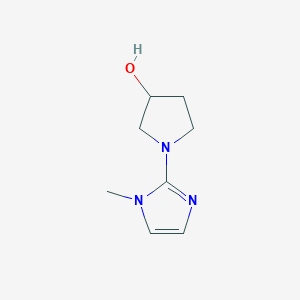
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the treatment of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction with 2-formyl-1-methyl-1H-imidazole . Another method includes the cyclization of amido-nitriles to form disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole derivatives .
科学的研究の応用
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1-methyl-1H-imidazol-2-yl)methanol: Another imidazole derivative with similar chemical properties.
2-methyl-1H-imidazole: A simpler imidazole compound with fewer functional groups.
1-(pyrrolidin-2-yl)-1H-imidazole: A related compound with a different substitution pattern
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
1-(1-methylimidazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-10-5-3-9-8(10)11-4-2-7(12)6-11/h3,5,7,12H,2,4,6H2,1H3 |
InChIキー |
LWMGOKPUGBNYFD-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1N2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


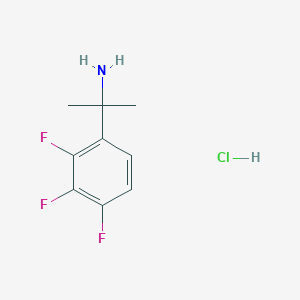
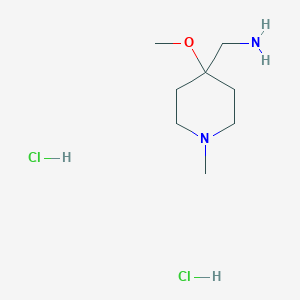
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)

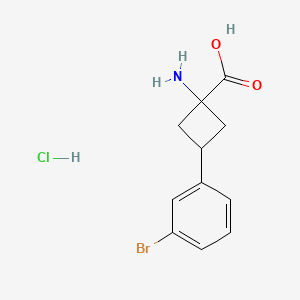
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)

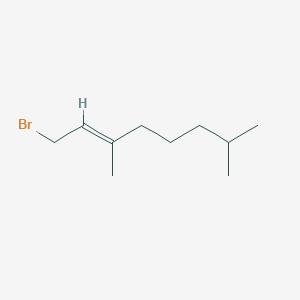
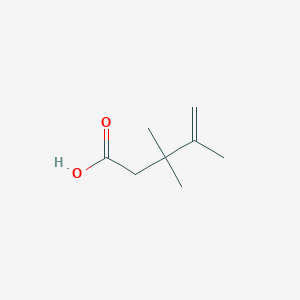
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
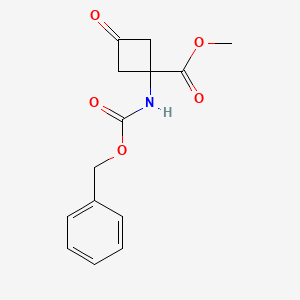
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
